molecular formula C36H39NO6 B032105 N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide CAS No. 4171-69-1

N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide

Cat. No.: B032105
CAS No.: 4171-69-1
M. Wt: 581.7 g/mol
InChI Key: XYWAVJMRMSMGKO-JZPVOVDPSA-N
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Description

N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C36H39NO6 and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been extensively researched for the degradation of acetaminophen, a compound related to the target chemical structure. These processes lead to the generation of various by-products and involve mechanisms that could be relevant to understanding the behavior of N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide in similar conditions. The study by Qutob et al. (2022) provides comprehensive insights into the degradation pathways, kinetics, and the biotoxicity of these by-products, which could be instrumental in assessing the environmental impact and safety profile of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacology of Ketamine's Antidepressant Action

The unique antidepressant effects of ketamine, a substance structurally distinct but pharmacologically relevant, offer insights into potential research applications for similar compounds. Aleksandrova et al. (2017) critically evaluated the NMDA receptor hypothesis of ketamine's action, highlighting the role of its metabolite, hydroxynorketamine, in mediating antidepressant effects. This suggests that compounds with similar pharmacological profiles could have therapeutic potential in treating depression and other psychiatric disorders (Aleksandrova, Wang, & Phillips, 2017).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents and the exploration of chiral axes based on the N-Ar axis, as described by Kondo and Murakami (2001). Their work on the synthesis and evaluation of compounds like N-acyl-N-(2-trifluoromethylphenyl)acetamide and related derivatives underscores the importance of stereochemistry in enhancing the pharmacological profile of new compounds. Such studies are fundamental to the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles (Kondo & Murakami, 2001).

AMPA Receptor Agonists for Depression Treatment

The role of AMPA receptor agonists in depression treatment, as discussed by Yang et al. (2012), indicates the potential for compounds that modulate glutamatergic transmission to serve as fast-acting antidepressants. This area of research is promising for the development of novel antidepressants with rapid onset and minimal side effects, similar to the therapeutic effects observed with ketamine and its derivatives (Yang, Zhou, Li, Yang, & Szewczyk, 2012).

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWAVJMRMSMGKO-JZPVOVDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Reactant of Route 3
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N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.